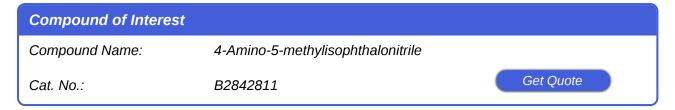


Application Notes and Protocols: Electrophilic Aromatic Substitution Reactions of 4-Amino-5-methylisophthalonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-methylisophthalonitrile is a versatile aromatic compound featuring a unique substitution pattern that presents a complex reactivity profile towards electrophilic aromatic substitution (EAS). The benzene ring is substituted with two electron-donating groups (an amino group and a methyl group) and two electron-withdrawing groups (two nitrile groups). The amino group is a strong activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-director. Conversely, the two nitrile groups are strongly deactivating and meta-directing.[1][2][3] This interplay of activating and deactivating effects governs the regioselectivity of electrophilic attack on the aromatic ring. These application notes provide an overview of the predicted reactivity and detailed protocols for conducting electrophilic aromatic substitution reactions on this substrate.

Predicted Regioselectivity

The regioselectivity of electrophilic aromatic substitution on **4-Amino-5-methylisophthalonitrile** is primarily dictated by the powerful activating effect of the amino group. The positions ortho to the amino group are the most electron-rich and therefore the most susceptible to electrophilic attack.[1] The methyl group also directs to these positions, further reinforcing this preference. The deactivating nitrile groups direct incoming electrophiles to the

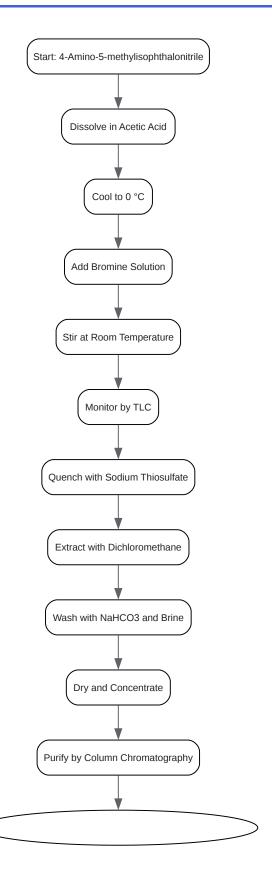


Methodological & Application

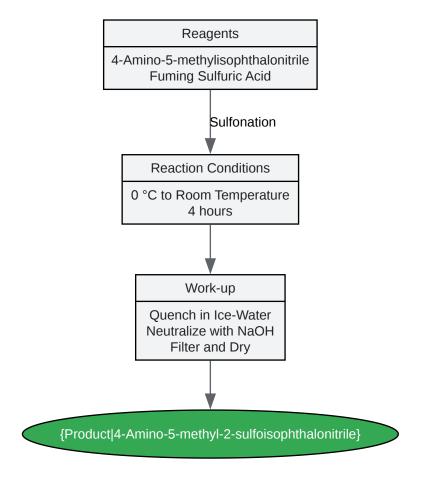
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meta positions relative to them, which in this case are the same positions that are ortho and para to the activating amino group. Therefore, electrophilic substitution is strongly predicted to occur at the C2 and C6 positions.









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